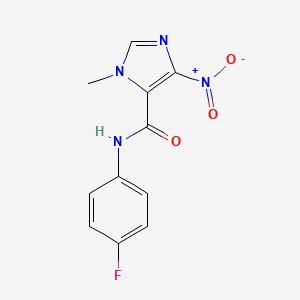![molecular formula C27H21N3O B4329607 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B4329607.png)
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide
Vue d'ensemble
Description
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide, also known as PBTZ169, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been identified as a potent inhibitor of Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis (TB).
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. It has been shown to inhibit the activity of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to disrupt the energy metabolism of M. tuberculosis, leading to a decrease in bacterial viability.
Biochemical and Physiological Effects
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to have a range of biochemical and physiological effects on M. tuberculosis. It has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of the bacteria. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to reduce the production of virulence factors by M. tuberculosis, which are responsible for causing tissue damage and promoting bacterial survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide for lab experiments is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in TB. However, one limitation of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is that it is a synthetic compound, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide and its potential as a new drug candidate for the treatment of TB. Other future directions include the development of new analogs of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide with improved activity and the exploration of its potential as a treatment for other bacterial infections.
Applications De Recherche Scientifique
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been extensively studied for its potential as a new drug candidate for the treatment of TB. It has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of M. tuberculosis. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to have a low toxicity profile, making it a potentially safer alternative to existing TB drugs.
Propriétés
IUPAC Name |
2-phenyl-N-[(4-pyrrol-1-ylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(28-19-20-12-14-22(15-13-20)30-16-6-7-17-30)24-18-26(21-8-2-1-3-9-21)29-25-11-5-4-10-23(24)25/h1-18H,19H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDRECPIHSDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B4329528.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide](/img/structure/B4329530.png)
![3-amino-4,5,6-trimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329547.png)
![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(2-methoxyethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329553.png)
![ethyl 6-{[(3-fluorobenzoyl)(2-methoxyethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329562.png)
![9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B4329564.png)
![2-[hydroxy(phenyl)methyl]-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B4329569.png)
![9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329577.png)
![9a-ethoxy-7-methyl-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329584.png)
![7-bromo-9a-ethoxy-3-(3-nitrophenyl)[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329587.png)


![1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B4329603.png)
